Ethyl glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El glucurónido de etilo es un metabolito directo del etanol, formado en el cuerpo a través del proceso de glucuronidación después de la exposición al etanol, típicamente por el consumo de bebidas alcohólicas . Se utiliza como biomarcador para evaluar el consumo de etanol y para controlar la abstinencia de alcohol en diversos entornos, como el militar, los programas de tratamiento del alcohol y los programas de control profesional .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glucurónido de etilo se puede sintetizar mediante la reacción enzimática del etanol con ácido uridina difosfato glucurónico, catalizada por la enzima glucuronil transferasa . Esta reacción normalmente ocurre en el hígado.

Métodos de producción industrial: La producción industrial de glucurónido de etilo implica el uso de enzimas recombinantes y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción en fase sólida y la cromatografía líquida acoplada a espectrometría de masas para la purificación y el análisis .

Análisis De Reacciones Químicas

Tipos de reacciones: El glucurónido de etilo principalmente sufre reacciones de hidrólisis y conjugación. Es relativamente estable y no sufre oxidación o reducción significativas en condiciones fisiológicas .

Reactivos y condiciones comunes:

Hidrólisis: El glucurónido de etilo se puede hidrolizar de nuevo a etanol y ácido glucurónico en condiciones ácidas o básicas.

Conjugación: Puede formar conjugados con otras moléculas a través de la glucuronidación, facilitada por la glucuronil transferasa.

Principales productos formados: Los principales productos de las reacciones de glucurónido de etilo son el etanol y el ácido glucurónico, especialmente en condiciones hidrolíticas .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Alcohol Consumption Monitoring

EtG is widely used to monitor alcohol consumption in clinical settings, particularly for patients undergoing treatment for alcohol use disorders. Its presence in biological fluids, such as urine and blood, can indicate recent alcohol intake, often detectable for up to 90 hours after consumption, making it a valuable tool for assessing abstinence or relapse in patients .

1.2 Assessment of Abstinence

In outpatient treatment programs, EtG testing can provide an objective measure of alcohol abstinence. Studies have shown discrepancies between self-reported alcohol use and EtG levels, highlighting its potential as a more reliable indicator of actual consumption . This is particularly important in therapeutic settings where accurate tracking of sobriety is essential for effective treatment outcomes.

1.3 Pharmacokinetic Studies

Recent pharmacokinetic studies have established models to estimate the time since last drinking based on EtG concentrations. For instance, a study demonstrated a correlation between the ratio of EtG to ethyl sulfate (EtS) and the time elapsed since alcohol consumption, providing clinicians with tools to assess drinking patterns more accurately .

Forensic Applications

2.1 Legal and Forensic Testing

EtG testing is frequently employed in forensic contexts to establish alcohol consumption in legal cases, such as DUI (driving under the influence) incidents or custody disputes. Its ability to remain detectable long after ethanol itself has been metabolized makes it a crucial marker for retrospective analysis of alcohol intake .

2.2 Postmortem Toxicology

In postmortem examinations, EtG can be utilized to determine whether an individual had consumed alcohol prior to death. This application is particularly relevant in forensic toxicology, where understanding the circumstances surrounding an individual's death is critical .

Research Applications

3.1 Behavioral Studies

Research involving animal models has utilized EtG to study the effects of various interventions on ethanol consumption. For example, studies have explored how pharmacological agents can alter drinking behavior by measuring changes in EtG levels among treated subjects . This research contributes to understanding addiction mechanisms and potential therapeutic targets.

3.2 Method Development

The development of sensitive assays for detecting EtG has advanced significantly. Various methods, including liquid chromatography-mass spectrometry (LC-MS) and enzyme immunoassays, have been validated for accurate measurement of EtG in biological samples . These methods enhance the reliability of EtG testing across different applications.

Limitations and Considerations

While EtG testing offers numerous advantages, there are limitations that must be considered:

- False Positives : Exposure to non-beverage sources of ethanol (e.g., hand sanitizers) can lead to elevated EtG levels without actual alcohol consumption .

- Assay Variability : Differences in assay sensitivity and specificity can impact results; therefore, standardization across testing laboratories is essential for consistent outcomes .

- Interpretation Challenges : Clinicians must consider the context of EtG results carefully, as factors such as hydration status and individual metabolism can influence concentrations .

Mecanismo De Acción

El glucurónido de etilo ejerce sus efectos sirviendo como un biomarcador de la exposición al etanol. Se forma mediante la conjugación del etanol con el ácido glucurónico, catalizada por la glucuronil transferasa . Este proceso aumenta la solubilidad en agua del etanol, facilitando su excreción del cuerpo a través de la orina .

Compuestos similares:

Sulfato de etilo: Otro metabolito del etanol, formado a través de la sulfatación.

Naltrexona: Utilizado en el tratamiento de la dependencia del alcohol.

6β-Naltrexol: Un metabolito de la naltrexona.

Unicidad: El glucurónido de etilo es único en su alta sensibilidad y especificidad como biomarcador de la exposición al etanol. A diferencia del sulfato de etilo, que también es un metabolito del etanol, el glucurónido de etilo es más estable y se puede detectar en diversas matrices biológicas como la orina, el cabello y las uñas .

Comparación Con Compuestos Similares

Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.

Naltrexone: Used in the treatment of alcohol dependence.

6β-Naltrexol: A metabolite of naltrexone.

Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .

Propiedades

Número CAS |

17685-04-0 |

|---|---|

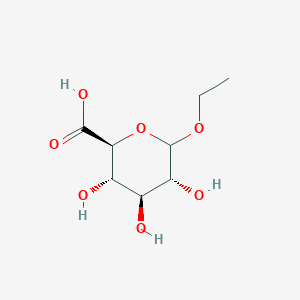

Fórmula molecular |

C8H14O7 |

Peso molecular |

222.19 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |

Clave InChI |

IWJBVMJWSPZNJH-XWBUKDKVSA-N |

SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

SMILES isomérico |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

SMILES canónico |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

Descripción física |

Solid |

Sinónimos |

ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.